molecular formula C10H17NO2 B13360252 (S)-5-Cyclohexylmorpholin-3-one

(S)-5-Cyclohexylmorpholin-3-one

Cat. No.: B13360252
M. Wt: 183.25 g/mol
InChI Key: DAJWSYDQLKSMNK-SECBINFHSA-N
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Description

(S)-5-Cyclohexylmorpholin-3-one is a chiral compound with a morpholine ring substituted by a cyclohexyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Cyclohexylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with an appropriate diester, followed by cyclization to form the morpholine ring. The reaction conditions often involve the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Cyclohexylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted morpholines or cyclohexyl derivatives.

Scientific Research Applications

(S)-5-Cyclohexylmorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-Cyclohexylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Cyclohexylmorpholin-3-one: The enantiomer of (S)-5-Cyclohexylmorpholin-3-one, with similar but distinct properties.

    Cyclohexylmorpholine: Lacks the ketone group, leading to different reactivity and applications.

    Morpholin-3-one: Without the cyclohexyl substitution, resulting in different chemical behavior.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a morpholine ring and a cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(5S)-5-cyclohexylmorpholin-3-one

InChI

InChI=1S/C10H17NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m1/s1

InChI Key

DAJWSYDQLKSMNK-SECBINFHSA-N

Isomeric SMILES

C1CCC(CC1)[C@H]2COCC(=O)N2

Canonical SMILES

C1CCC(CC1)C2COCC(=O)N2

Origin of Product

United States

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